Cas no 1105195-36-5 (N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine)

N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine structure
1105195-36-5 structure
商品名:N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine
CAS番号:1105195-36-5
MF:C14H21N3OS
メガワット:279.40104174614
MDL:MFCD11986986
CID:5048218
PubChem ID:33679997

N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine 化学的及び物理的性質

名前と識別子

    • N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
    • N-(4-ethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
    • N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine
    • MDL: MFCD11986986
    • インチ: 1S/C14H21N3OS/c1-4-18-11-7-5-8-12-13(11)16-14(19-12)15-9-6-10-17(2)3/h5,7-8H,4,6,9-10H2,1-3H3,(H,15,16)
    • InChIKey: OQTJRVKBSJOMLH-UHFFFAOYSA-N
    • ほほえんだ: S1C2C=CC=C(C=2N=C1NCCCN(C)C)OCC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 265
  • トポロジー分子極性表面積: 65.6
  • 疎水性パラメータ計算基準値(XlogP): 3.4

N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N304956-500mg
n'-(4-ethoxy-1,3-benzothiazol-2-yl)-n,n-dimethylpropane-1,3-diamine
1105195-36-5
500mg
$ 365.00 2022-06-03
Life Chemicals
F2182-0066-0.5g
N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine
1105195-36-5 95%+
0.5g
$371.0 2023-09-06
TRC
N304956-1g
n'-(4-ethoxy-1,3-benzothiazol-2-yl)-n,n-dimethylpropane-1,3-diamine
1105195-36-5
1g
$ 570.00 2022-06-03
TRC
N304956-100mg
n'-(4-ethoxy-1,3-benzothiazol-2-yl)-n,n-dimethylpropane-1,3-diamine
1105195-36-5
100mg
$ 95.00 2022-06-03
Enamine
EN300-239076-0.25g
N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine
1105195-36-5 95%
0.25g
$670.0 2024-06-19
Life Chemicals
F2182-0066-0.25g
N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine
1105195-36-5 95%+
0.25g
$352.0 2023-09-06
Enamine
EN300-239076-0.05g
N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine
1105195-36-5 95%
0.05g
$612.0 2024-06-19
Enamine
EN300-239076-2.5g
N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine
1105195-36-5 95%
2.5g
$1428.0 2024-06-19
Enamine
EN300-239076-5g
N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine
1105195-36-5 95%
5g
$2110.0 2023-11-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369999-250mg
3-((4-Ethoxybenzo[d]thiazol-2(3h)-ylidene)amino)-N,N-dimethylpropan-1-amine
1105195-36-5 95%
250mg
¥14472.00 2024-08-09

N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine 関連文献

N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amineに関する追加情報

Research Brief on N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine (CAS: 1105195-36-5)

N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine (CAS: 1105195-36-5) is a benzothiazole derivative that has garnered significant attention in recent chemical and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been investigated for its biological activities, particularly in the context of kinase inhibition and anticancer properties. Recent studies have explored its synthesis, mechanism of action, and efficacy in various preclinical models, positioning it as a promising candidate for further drug development.

The synthesis of N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine involves multi-step organic reactions, with a focus on optimizing yield and purity. Recent advancements in synthetic methodologies have enabled more efficient production of this compound, facilitating its use in biological assays. Researchers have employed techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm the structural integrity and purity of the synthesized product, ensuring reliable results in subsequent studies.

In terms of biological activity, this compound has demonstrated notable inhibitory effects on specific kinases, which are critical targets in cancer therapy. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often associated with tumorigenesis. Preliminary in vitro studies have shown that N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine exhibits selective inhibition against certain kinase isoforms, with IC50 values in the nanomolar range. These findings suggest its potential as a targeted therapy for cancers characterized by kinase overexpression or mutations.

Further investigations into the compound's mechanism of action have revealed its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its selectivity and reduced toxicity profile. Molecular docking studies have provided insights into the binding interactions between the compound and its kinase targets, elucidating the structural basis for its inhibitory activity. These computational analyses, complemented by experimental data, have paved the way for structure-activity relationship (SAR) studies aimed at optimizing the compound's potency and pharmacokinetic properties.

Recent in vivo studies have evaluated the efficacy of N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine in animal models of cancer. Results indicate significant tumor growth inhibition and improved survival rates in treated groups compared to controls. Pharmacokinetic assessments have also been conducted, revealing favorable absorption and distribution profiles, although further optimization may be required to enhance bioavailability and reduce metabolic clearance. These findings underscore the compound's potential as a lead candidate for clinical development.

In addition to its anticancer properties, researchers have explored other therapeutic applications of this compound, including its potential use in neurodegenerative diseases and inflammatory conditions. Preliminary data suggest that it may modulate pathways involved in neuroprotection and immune regulation, although these findings require further validation. The versatility of N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine underscores its value as a multifunctional scaffold in drug discovery.

Despite the promising results, challenges remain in the development of this compound. Issues such as solubility, stability, and off-target effects need to be addressed to advance it toward clinical trials. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and fully realize the therapeutic potential of N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine. Future research directions may include the design of derivatives with improved properties and the exploration of combination therapies to enhance efficacy.

In conclusion, N-[3-(dimethylamino)propyl]-4-ethoxy-1,3-benzothiazol-2-amine (CAS: 1105195-36-5) represents a promising compound in the field of chemical biology and pharmaceutical research. Its demonstrated kinase inhibitory activity, selective cytotoxicity, and potential applications in various diseases make it a valuable subject of ongoing investigation. Continued research and development efforts are expected to further elucidate its therapeutic potential and pave the way for its translation into clinical use.

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